N-(2-carbamoyl-1-benzofuran-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound featuring a benzofuran core linked to a 5-oxopyrrolidine carboxamide scaffold. The benzofuran moiety is substituted with a carbamoyl group at position 2, while the pyrrolidine ring is functionalized with a 3,4-dimethylphenyl group at position 1. The compound’s molecular formula is inferred as C₂₂H₂₀N₃O₃, with a molecular weight of 374.42 g/mol, derived from its structural components.
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-12-7-8-15(9-13(12)2)25-11-14(10-18(25)26)22(28)24-19-16-5-3-4-6-17(16)29-20(19)21(23)27/h3-9,14H,10-11H2,1-2H3,(H2,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDUUVFZWUYWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, particularly in the 5-oxopyrrolidine carboxamide family. Below is a detailed analysis of its similarities and distinctions:
Structural Analogs from Screening Libraries
highlights analogs with 5-oxopyrrolidine carboxamide backbones, differing in aryl substituents and additional functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| N-(4-benzamido-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | C₂₉H₂₈N₄O₅ | 524.56 | Benzamido and dimethoxyphenyl substituents |
| N-(2H-1,3-benzodioxol-5-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide | C₂₅H₂₄N₃O₅ | 458.48 | Benzodioxole and piperidine-carboxamide extensions |
| Target Compound | C₂₂H₂₀N₃O₃ | 374.42 | Simpler benzofuran and dimethylphenyl substituents |
Key Observations :
- The target compound has a lower molecular weight compared to analogs in , which incorporate extended aromatic systems (e.g., benzodioxole) or secondary amides (e.g., benzamido groups) .
Functional Group Comparison with Enzyme Inhibitors
describes a related 5-oxopyrrolidine carboxamide, (RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide , which inhibits human neutrophil elastase. Key differences include:
- Substituent Effects : The target compound uses a 3,4-dimethylphenyl group instead of a 4-fluorobenzyl group. Dimethyl substitution may enhance hydrophobic interactions in enzyme binding pockets, while fluorinated analogs prioritize electronic effects .
- Core Modifications: The imidazolidinone ring in ’s compound replaces the benzofuran in the target molecule, suggesting divergent binding mechanisms.
Contrast with Chloroacetamide Pesticides
lists chloroacetamide derivatives (e.g., alachlor, pretilachlor) with aryl-carboxamide backbones but distinct functionalization:
- Chlorine vs. Carbamoyl : The target compound lacks the chlorine atom critical for herbicidal activity in pesticides like alachlor. Instead, its carbamoyl group may facilitate hydrogen bonding in biological targets .
- Aryl Substitution : 3,4-Dimethylphenyl in the target compound vs. 2,6-diethylphenyl in pretilachlor. Substituent position influences steric bulk and solubility.
Molecular Weight and Bioavailability
Compounds in (e.g., 1-(2,5-dimethylphenyl)piperazine, MW 190.28) are smaller and lack the 5-oxopyrrolidine core. The target compound’s higher molecular weight (374.42 g/mol) places it within the "drug-like" range but below the upper limit (500 g/mol) for oral bioavailability, contrasting with bulkier analogs in (e.g., 524.56 g/mol) .
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